molecular formula C18H16N2O3S B5881248 ethyl 4-methyl-2-(1-naphthoylamino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-(1-naphthoylamino)-1,3-thiazole-5-carboxylate

Cat. No. B5881248
M. Wt: 340.4 g/mol
InChI Key: FLVNUDCRNDTPEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-methyl-2-(1-naphthoylamino)-1,3-thiazole-5-carboxylate-like compounds involves multi-step chemical reactions. One such approach for synthesizing similar thiazole derivatives includes a one-pot reaction under solvent-free conditions, utilizing specific reagents such as aromatic benzaldehyde and ethylacetoacetate in the presence of a catalyst or under specific conditions to form the desired thiazole compound (Patel & Patel, 2017).

Molecular Structure Analysis

The molecular structure of similar thiazole compounds has been characterized using various spectrometric techniques such as NMR, CMR, FT-IR, and X-ray diffraction. These analyses provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the compound's chemical behavior (Haroon et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including cyclization, substitution, and coupling reactions, to form a wide range of products with different functional groups. These reactions are crucial for modifying the compound's chemical properties for specific applications. The reactivity of such compounds is influenced by their molecular structure, particularly the presence of electron-donating or withdrawing groups that affect their chemical stability and reactivity (Albreht et al., 2009).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting point, boiling point, solubility, and crystalline structure, are determined by their molecular structure. These properties are crucial for the compound's handling and application in various fields. X-ray diffraction studies, for example, reveal the crystal structure, providing insights into the compound's stability and solubility (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the thiazole ring and substituents attached to it. These properties are critical for the compound's functionality and potential applications in chemical synthesis, pharmaceuticals, and materials science. Studies on the reactivity and interactions of these compounds provide valuable information for their practical applications (Desai, Bhatt, & Joshi, 2019).

properties

IUPAC Name

ethyl 4-methyl-2-(naphthalene-1-carbonylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-3-23-17(22)15-11(2)19-18(24-15)20-16(21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVNUDCRNDTPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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